4-(2-Methylphenyl)piperidine hydrochloride

Overview

Description

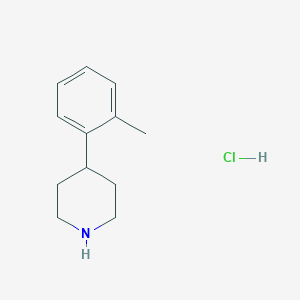

4-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)piperidine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The final product is typically isolated by crystallization or precipitation, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Properties

- Research indicates that 4-(2-Methylphenyl)piperidine hydrochloride exhibits significant antimicrobial activity. In studies against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity

- The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. This activity positions it as a candidate for further development in cancer therapeutics.

-

Neuropharmacological Effects

- Emerging evidence suggests that this compound may influence neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression and anxiety. It has been shown to inhibit the reuptake of serotonin and norepinephrine in vitro, indicating its role as a lead compound for developing new antidepressants .

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) that indicate strong antibacterial potential, supporting its use in treating bacterial infections.

- Neuropharmacological Investigation

- Cancer Research Application

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methylphenyl)piperidine hydrochloride

- 4-(2-Chlorophenyl)piperidine hydrochloride

- 4-(2-Methoxyphenyl)piperidine hydrochloride

Uniqueness

4-(2-Methylphenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

Overview

4-(2-Methylphenyl)piperidine hydrochloride, a derivative of piperidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by the molecular formula and features a 2-methylphenyl group attached to the piperidine ring, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various physiological processes, leading to diverse effects depending on the context of use. The compound's mechanism of action includes:

- Receptor Modulation : It may interact with trace amine-associated receptors (TAARs), which are implicated in neuropsychiatric disorders. For instance, compounds structurally related to piperidine have been shown to activate TAAR1, potentially leading to therapeutic effects in conditions like schizophrenia and anxiety disorders .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, thereby influencing metabolic pathways and cellular functions.

Biological Evaluations

Recent studies have focused on the synthesis and biological evaluation of compounds related to the piperidine structure. For example, research has demonstrated that modifications at specific positions on the piperidine ring can significantly alter biological activity. In particular, analogs derived from 4-(2-aminoethyl)piperidine have shown promising agonistic activity at TAAR1 with effective concentrations (EC50) ranging from 0.033 to 0.112 μM .

Case Studies

- Dopamine Transporter Knockout Model : In vivo studies using dopamine transporter knockout (DAT-KO) rat models have revealed that certain piperidine derivatives can significantly reduce hyperlocomotion—an indicator of dopaminergic activity—suggesting potential applications in treating disorders characterized by excessive dopaminergic function .

- Anticancer Activity : Although not directly studied for this compound, related compounds in the piperidine series have exhibited cytotoxic properties against various cancer cell lines. For instance, structural modifications led to enhanced cytotoxicity and selective induction of cell death pathways, indicating that similar derivatives may possess anticancer potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-(4-Methylphenyl)piperidine hydrochloride | Para-substituted piperidine | Potential receptor modulation |

| 4-(2-Chlorophenyl)piperidine hydrochloride | Halo-substituted piperidine | Anticancer activity observed |

| 4-(2-Methoxyphenyl)piperidine hydrochloride | Methoxy substitution on phenyl group | Neuroprotective effects reported |

This table highlights how variations in substitution patterns can lead to distinct biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-Methylphenyl)piperidine hydrochloride with high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting substituted aryl halides with piperidine under basic conditions (e.g., triethylamine in dichloromethane) . Purification via crystallization or column chromatography is recommended. Reaction optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios (1:1.2 molar ratio of piperidine to aryl halide). Monitoring via TLC or HPLC ensures intermediate purity .

| Key Parameters | Recommended Conditions |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine or KCO |

| Reaction Temperature | 25–60°C |

| Purification Method | Crystallization (ethanol/water) |

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the piperidine ring conformation and aryl substitution pattern. For example, the methylphenyl group typically shows aromatic protons at 6.8–7.2 ppm and a singlet for the methyl group at ~2.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H] at m/z corresponding to the molecular formula .

Q. How does the hydrochloride salt form influence the solubility and stability of 4-(2-Methylphenyl)piperidine in aqueous systems?

- Methodological Answer : The hydrochloride salt enhances water solubility via ionic interactions. Solubility can be quantified using shake-flask methods in buffers (pH 1–7.4). For stability, conduct accelerated degradation studies under varying pH, temperature (40–60°C), and humidity (75% RH). Hydrolytic degradation is minimized at pH 4–6, while oxidative degradation requires inert atmospheres during storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at -20°C in airtight containers with desiccants to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the aryl ring) affect the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy at the para position) enhance receptor binding affinity, while halogen substituents (e.g., fluorine) improve metabolic stability. For example, fluorinated analogs show increased half-life in hepatic microsome assays . Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like opioid or serotonin receptors .

Q. What experimental strategies can resolve enantiomeric mixtures of this compound and evaluate their pharmacological profiles?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers .

- Pharmacological Evaluation : Test each enantiomer in vitro (e.g., cAMP inhibition for GPCR activity) and in vivo (rodent models for analgesia or CNS effects). Stereoselectivity is often observed; for instance, (R)-enantiomers may exhibit 10-fold higher potency than (S)-forms .

Q. How can researchers investigate the metabolic pathways and cytochrome P450 interactions of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS. Common pathways include N-dealkylation and hydroxylation .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential. IC values <1 µM indicate significant interaction risks .

Q. What computational methods are effective for predicting the physicochemical properties and toxicity profile of this compound?

- Methodological Answer :

- QSAR Models : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability .

- Toxicity Prediction : Use ProTox-II to estimate hepatotoxicity and mutagenicity. Compare results with experimental Ames tests for validation .

Q. Contradictions and Resolutions

- Synthetic Yield Variability : Some studies report yields of 60–70% under ambient conditions , while others achieve >85% at elevated temperatures . Resolution: Optimize reaction time and catalyst loading (e.g., 10 mol% Pd(OAc) for coupling reactions).

- Biological Activity Discrepancies : Fluorinated derivatives in show higher potency than methoxy-substituted analogs in . Resolution: Contextualize target specificity; fluorination may favor kinase inhibition over GPCR modulation .

Properties

IUPAC Name |

4-(2-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPFWNSLTXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620368 | |

| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-02-0 | |

| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.